molecular formula C6H12O6 B583990 D-[1-13C]Tagatose CAS No. 478506-42-2

D-[1-13C]Tagatose

カタログ番号: B583990
CAS番号: 478506-42-2
分子量: 181.148
InChIキー: LKDRXBCSQODPBY-HMWKXFOSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-[1-13C]Tagatose is a stable isotope-labeled derivative of D-Tagatose, a rare monosaccharide with the molecular formula C₅¹³CH₁₂O₆ and a molecular weight of 181.15 g/mol . The ¹³C label at the C1 position makes it invaluable for metabolic tracing, drug development, and nuclear magnetic resonance (NMR)-based studies, enabling precise tracking of biochemical pathways . Unlabeled D-Tagatose (C₆H₁₂O₆, MW 180.16 g/mol) is a low-calorie sweetener and prebiotic, structurally analogous to fructose but with a distinct stereochemistry at the C4 position . Its ¹³C-labeled variant retains these properties while offering enhanced analytical utility in research.

準備方法

Synthetic Routes and Reaction Conditions: D-[1-13C]Tagatose can be synthesized from D-galactose through a biocatalytic isomerization process. This process involves the use of enzymes such as L-arabinose isomerase, which catalyzes the conversion of D-galactose to D-tagatose under mild reaction conditions . The reaction typically occurs at a pH range of 2-7 and a temperature of around 134°C .

Industrial Production Methods: Industrial production of this compound involves the use of biocatalysts, including whole cells and isolated enzymes, to achieve high efficiency and environmental friendliness. The biocatalytic process minimizes by-products and pollution, making it a preferred method over traditional chemical synthesis . Additionally, spray-drying techniques have been developed to produce D-tagatose in a more cost-effective manner .

化学反応の分析

Types of Reactions: D-[1-13C]Tagatose undergoes various chemical reactions, including oxidation, reduction, and isomerization.

Common Reagents and Conditions:

Major Products:

作用機序

The mechanism of action of D-[1-13C]Tagatose involves its incomplete absorption in the small intestine, with only 15-20% being absorbed. The majority of ingested this compound is fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids. These fatty acids are absorbed and metabolized, contributing to the compound’s effects on blood glucose levels . This compound does not significantly affect insulin levels, making it a suitable sweetener for diabetic patients .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares D-[1-13C]Tagatose with structurally or functionally related isotopically labeled carbohydrates:

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Unique Properties
This compound C₅¹³CH₁₂O₆ 181.15 Metabolic flux analysis, drug PK/PD ¹³C label enhances NMR sensitivity
D-Tagatose C₆H₁₂O₆ 180.16 Food additive, prebiotic Melting point: 130–136°C
D-[1-13C]Ribitol C₅¹³CH₁₂O₅ ~166.15 Isotopic tracing in pentose pathways Sugar alcohol with ¹³C at C1
L-[1-13C]Ribose C₄¹³CH₁₀O₅ ~150.13 RNA/DNA metabolism studies Enantiomeric form of D-ribose
D-Glucosamine-1-¹³C·HCl C₆H₁₂¹³C₅NO₅·HCl ~239.65 Glycosaminoglycan biosynthesis Hydrochloride salt enhances solubility

Key Observations:

  • Isotopic Position : The ¹³C label in this compound allows targeted analysis of C1-specific metabolic reactions, distinguishing it from D-[2-13C]Tagatose () or other positional isomers.
  • Functional Groups: Unlike ribitol (a sugar alcohol) or glucosamine (an amino sugar), D-Tagatose is a ketose, influencing its reactivity and metabolic roles .
  • Spectroscopic Utility : this compound exhibits distinct ¹³C-³¹P coupling constants (e.g., in phosphorylated derivatives like D-Tagatose-1-Phosphate), critical for elucidating enzyme-substrate interactions in kinases .

Physicochemical Data Comparison

Property This compound D-Tagatose D-[1-13C]Ribitol
Melting Point Not reported 130–136°C Not reported
Boiling Point Not reported ~232.96°C (estimate) Not reported
Optical Rotation Similar to D-Tagatose [α]²⁵D = -5° (H₂O) Varies by stereochemistry
NMR Utility High (¹³C-³¹P coupling) Limited Moderate

Research Findings and Implications

  • Enzyme Kinetics : Studies on Tagatose-1-kinase (TagK) using this compound-1-Phosphate revealed ³¹P NMR shifts (δ ~4.5 ppm) and coupling constants (J = 5–7 Hz), critical for mapping phosphorylation sites .
  • Metabolic Flux Analysis : In Lactobacillus casei, this compound traced carbon redistribution into lactate, unlike L-[1-13C]Ribose, which primarily enters nucleotide synthesis .

生物活性

D-[1-13C]Tagatose is a rare sugar that has garnered attention due to its unique biological properties and potential health benefits. This article explores its biological activity, including its effects on metabolic processes, gut microbiota, and implications for conditions such as diabetes and oral health.

Overview of D-Tagatose

D-Tagatose is a ketohexose sugar that is structurally similar to fructose but is metabolized differently in the body. It is recognized for its low caloric content and sweetening properties, making it an attractive alternative sweetener. The isotopic labeling with carbon-13 allows for tracking its metabolic pathways in research studies.

Metabolism and Absorption

Studies have shown that D-tagatose undergoes absorption primarily in the small intestine, with varying absorption rates across different species. In humans, approximately 78% of ingested D-tagatose is absorbed, while lower absorption rates of about 20% have been reported in rats and 26% in pigs . The metabolic pathway involves conversion to D-tagatose-1-phosphate, which plays a crucial role in energy metabolism by promoting glycogen synthesis and inhibiting glycogenolysis .

Table 1: Absorption Rates of D-Tagatose

SpeciesAbsorption Rate
Humans78%
Pigs26%
Rats20%

Effects on Glycaemic Control

D-Tagatose has been studied for its potential role in managing blood glucose levels. Clinical trials indicate that it can significantly reduce HbA1c levels in type 2 diabetes patients when administered at doses of 15 g three times daily over several months . The mechanism behind this effect may involve the competitive inhibition of hepatic glycogenolysis and promotion of glucose storage as glycogen.

Case Study: Glycaemic Control in Diabetic Patients

A randomized control trial involving 30 type 2 diabetic patients demonstrated that those consuming D-tagatose showed a significant reduction in HbA1c levels compared to a placebo group after two months. The long-term exposure to D-tagatose appeared to enhance its efficacy over time .

Impact on Gut Microbiota

Research indicates that D-tagatose influences gut microbiota composition favorably. In a study involving healthy adults, the consumption of D-tagatose increased the population density of beneficial lactic acid bacteria while decreasing coliform bacteria . The fermentation products from D-tagatose include short-chain fatty acids (SCFAs) such as acetic acid and butyric acid, which are beneficial for gut health.

Table 2: Effects of D-Tagatose on Gut Microbiota

Microbial GroupChange Observed
Lactic Acid BacteriaIncreased
Coliform BacteriaDecreased

Antimicrobial Properties

D-Tagatose exhibits antimicrobial properties, particularly against Streptococcus mutans, a key pathogen involved in dental caries. Studies show that D-tagatose can inhibit the growth and biofilm formation of S. mutans, thereby potentially reducing the risk of dental cavities . The compound interferes with the metabolic activity of this bacterium by reducing the expression of glycosyltransferase enzymes critical for biofilm development.

Safety and Toxicology

Toxicological assessments have indicated that D-tagatose is generally safe for consumption. In animal studies, no adverse effects were observed at doses up to 20 g/kg/day , although some liver enlargement was noted at higher concentrations . Human studies have corroborated its safety profile, with minimal gastrointestinal disturbances reported.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for D-[1-13C]Tagatose, and how do pH conditions affect its stability during preparation?

  • Methodological Answer : this compound is synthesized via enzymatic isomerization of D-[1-13C]galactose using L-arabinose isomerase, followed by purification via ion-exchange chromatography. Stability studies involve preparing aqueous solutions (10 g/L) adjusted to pH 2–12 using HCl/NaOH, followed by HPLC analysis (e.g., Aminex HPX-87H column, 0.6 mL/min flow rate) to monitor degradation products over time. Acidic conditions (pH < 4) accelerate hydrolysis, while neutral to alkaline pH (7–12) enhances stability .

Q. Which analytical techniques are validated for quantifying this compound in complex biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with refractive index detection is standard for quantification. For isotopic tracing, liquid chromatography-mass spectrometry (LC-MS) using selected ion monitoring (SIM) at m/z 181 (13C-labeled fragment) improves specificity. Calibration curves (1–50 µg/mL) are prepared in simulated biological fluids (e.g., plasma substitutes) to account for matrix effects .

Q. How does this compound interact with glycolysis pathways in in vitro models?

  • Methodological Answer : Incubate cell cultures (e.g., HepG2 hepatocytes) with 10 mM this compound in Krebs-Ringer buffer. Extract intracellular metabolites at timed intervals (0–24 hrs) and analyze via 13C-NMR or GC-MS. Compare 13C enrichment in fructose-6-phosphate and downstream intermediates (e.g., pyruvate) to map carbon flux. Control experiments with unlabeled D-tagatose are critical to distinguish isotopic effects .

Advanced Research Questions

Q. What NMR parameters optimize resolution for tracking 13C isotopic enrichment in D-Tagatose metabolic studies?

  • Methodological Answer : Use a 600 MHz NMR spectrometer with a 13C cryoprobe. Acquire 1D 13C spectra with inverse-gated decoupling (30° pulse, 2 s relaxation delay, 256 scans). For 2D 1H-13C HSQC, set spectral widths to 12 ppm (1H) and 100 ppm (13C). Assign peaks using spiking experiments with 13C-labeled standards. Data processing (e.g., Lorentzian line narrowing) enhances signal-to-noise in low-concentration metabolites .

Q. How should longitudinal studies with this compound in rodent models address isotopic dilution and background noise?

  • Methodological Answer : Administer 50 mg/kg this compound via oral gavage, with serial blood/tissue sampling (0–48 hrs). Use kinetic modeling (e.g., compartmental analysis) to correct for natural 13C abundance (1.1%) and dilution effects. Background subtraction via baseline 13C spectra (pre-dose samples) is essential. Validate with tracer-to-tracee ratio (TTR) calculations to ensure isotopic enrichment exceeds 2% .

Q. What strategies resolve discrepancies in reported metabolic utilization rates of 13C-labeled Tagatose across studies?

  • Methodological Answer : Conduct meta-analysis of published LC-MS/NMR datasets, normalizing for variables like dose (mg/kg), sampling timepoints, and model systems (e.g., in vitro vs. in vivo). Use ANOVA to identify confounding factors (e.g., pH, temperature). Replicate conflicting experiments under standardized conditions (e.g., ISO 17025 guidelines) and apply sensitivity analysis to isolate methodological biases .

Q. Methodological Tables

Table 1 : Key Parameters for this compound HPLC Analysis

ParameterConditionSource
ColumnAminex HPX-87H (300 × 7.8 mm)
Mobile Phase5 mM H2SO4, 0.6 mL/min
DetectionRefractive Index (35°C)
Retention Time9.2 ± 0.3 min

Table 2 : 13C-NMR Spectral Assignments for D-Tagatose

Carbon Positionδ (ppm)MultiplicityAssignment
C-196.8SingletAnomeric carbon
C-371.2DoubletHydroxyl-bearing
C-469.5TripletRing structure
Data acquired in D2O at 25°C

特性

IUPAC Name

(3S,4S,5R)-2-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-HMWKXFOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C(O1)([13CH2]O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。